molecular formula C23H26N2O8S B604628 ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 333774-46-2

ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B604628
CAS No.: 333774-46-2
M. Wt: 490.5g/mol
InChI Key: QHMPULKEKSEUOE-MFKUBSTISA-N
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Description

ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including an acetamido group and a trimethoxybenzoyloxy group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzothiophene core through a cyclization reaction. This can be followed by the introduction of the acetamido group via an acylation reaction. The trimethoxybenzoyloxy group can be introduced through an esterification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require careful consideration of purification and isolation techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s functional groups suggest that it may interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for specific diseases.

    Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. The acetamido group may form hydrogen bonds with biological molecules, while the trimethoxybenzoyloxy group could interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The benzothiophene core may also play a role in the compound’s activity by providing a rigid scaffold that positions the functional groups for optimal interaction with targets.

Comparison with Similar Compounds

ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoyloxy group but lacks the benzothiophene core and acetamido group, making it less complex.

    Benzothiophene derivatives: Compounds with a benzothiophene core but different substituents can provide insights into the role of the core structure in biological activity.

    Acetamido derivatives: Compounds with an acetamido group but different core structures can help understand the importance of the acetamido group in interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

333774-46-2

Molecular Formula

C23H26N2O8S

Molecular Weight

490.5g/mol

IUPAC Name

ethyl (7E)-2-acetamido-7-(3,4,5-trimethoxybenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O8S/c1-6-32-23(28)18-14-8-7-9-15(20(14)34-21(18)24-12(2)26)25-33-22(27)13-10-16(29-3)19(31-5)17(11-13)30-4/h10-11H,6-9H2,1-5H3,(H,24,26)/b25-15+

InChI Key

QHMPULKEKSEUOE-MFKUBSTISA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C

Origin of Product

United States

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